molecular formula C13H11ClF3NO B2737978 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride CAS No. 2416234-36-9

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride

Cat. No.: B2737978
CAS No.: 2416234-36-9
M. Wt: 289.68
InChI Key: ONIGUEZPRVXORC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline hydrochloride is a fluorinated aromatic amine derivative featuring a methoxy group at the 5-position and a 3,4,5-trifluorophenyl substituent at the 2-position of the aniline core. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which may influence reactivity, binding affinity, and pharmacokinetic properties in drug development contexts .

Properties

IUPAC Name

5-methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO.ClH/c1-18-8-2-3-9(12(17)6-8)7-4-10(14)13(16)11(15)5-7;/h2-6H,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFJRKVVLIWTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyaniline and 3,4,5-trifluorobenzene.

    Coupling Reaction: A coupling reaction, often facilitated by a palladium catalyst, is employed to attach the trifluorophenyl group to the aniline moiety.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. The compound has shown promising results in vitro against various cancer cell lines. For instance, studies conducted under the National Cancer Institute protocols have demonstrated that derivatives of this compound can inhibit tumor cell growth effectively. The mean growth inhibition values were significant, showcasing its potential as an anticancer agent .

Structure-Activity Relationships
The presence of the trifluoromethyl group influences the electronic properties of the compound, which can enhance its interaction with biological targets. Research has highlighted that modifications in the aniline structure can lead to variations in potency and selectivity towards specific receptors, such as serotonin receptors .

Compound Target Activity Reference
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochlorideCancer Cell LinesMean GI50: 15.72 μM
Derivative A5-HT2ARPotent Agonist

Materials Science Applications

Synthesis of Advanced Materials
The compound serves as a building block for synthesizing advanced materials, including polymers and nanocomposites. Its unique chemical structure allows it to be integrated into various matrices to improve thermal stability and mechanical properties. For example, research has focused on using this compound in creating fluorinated polymers that exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts .

Case Study: Polymer Development
In a recent study, researchers synthesized a series of fluorinated polymers incorporating this compound. These polymers demonstrated enhanced mechanical properties and resistance to solvents compared to traditional polymers.

Material Type Property Enhanced Reference
Fluorinated PolymerChemical Resistance
NanocompositeThermal Stability

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the methoxy group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride (CAS 254435-23-9)
  • Key Differences : Replaces the 3,4,5-trifluorophenyl group with a trifluoromethyl (-CF₃) group at the 5-position.
  • This may alter interactions with biological targets, such as enzymes or receptors .
  • Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)
  • Key Differences: Incorporates a 3-methoxyphenoxy ether linkage at the 2-position instead of a trifluorophenyl group.
  • Impact : The ether group increases molecular weight (283.24 g/mol) and may enhance solubility in organic solvents like DMSO. The absence of fluorine atoms reduces lipophilicity compared to the target compound .
  • Applications : Utilized in medicinal chemistry research for its balanced polarity and synthetic versatility .
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline (CAS 847148-97-4)
  • Key Differences: Substitutes the trifluorophenyl group with a chloro-fluoro-phenoxy moiety.
  • Applications : Investigated in agrochemical and pharmaceutical intermediates due to halogen-directed reactivity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Profile
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline hydrochloride ~297.6 ~3.2 Soluble in polar aprotic solvents (e.g., DMSO), slightly soluble in water due to HCl salt
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride 231.6 ~2.8 High solubility in methanol and dichloromethane
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 283.24 ~3.5 Soluble in chloroform and methanol
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline 267.68 ~3.1 Moderate solubility in ethyl acetate

Biological Activity

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H10ClF3N
  • Molecular Weight : 253.66 g/mol
  • CAS Number : 915416-45-4
  • IUPAC Name : 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline hydrochloride

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with trifluoromethyl groups. For instance, derivatives of aniline containing trifluoromethyl moieties have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, compounds structurally similar to 5-methoxy-2-(3,4,5-trifluorophenyl)aniline showed IC50 values in the low nanomolar range against HeLa and MDA-MB-231 cells, indicating potent anticancer properties .

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization. This process disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives demonstrated a two-fold increase in potency compared to standard chemotherapeutics like combretastatin A-4 .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at specific positions on the phenyl ring has been linked to enhanced biological activity. Studies indicate that the introduction of trifluoromethyl groups can significantly improve the potency of anilines in inhibiting key biological targets such as enzymes involved in cancer progression .

CompoundIC50 (nM)Target
5-Methoxy-2-(3,4,5-trifluorophenyl)aniline83Tubulin polymerization
4'-Fluoroaniline derivative91Tubulin polymerization
Combretastatin A-4160Tubulin polymerization

Study on Antiproliferative Effects

In a comprehensive study examining various aniline derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative effects across multiple cancer cell lines. The study reported that these compounds could induce G2/M phase arrest and promote apoptosis through mitochondrial pathways .

In Vivo Studies

In vivo studies using zebrafish embryos demonstrated that derivatives of 5-methoxy-2-(3,4,5-trifluorophenyl)aniline significantly inhibited tumor growth and promoted apoptosis in cancer cells. This model provided insights into the pharmacokinetics and biodistribution of the compound .

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